4-Chloro-2-iodobenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-2-iodobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl2IO2S and its molecular weight is 336.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry
4-Chloro-2-iodobenzenesulfonyl chloride is involved in various synthetic processes. For instance, it is used in the synthesis of specific intermediates, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which has applications in the preparation of pesticides like j7uthiacet-methyL2. Its utility arises from its ability to undergo reactions that include chlorosulfonation, the Schiemann reaction, oxychlorination, and nitration, showcasing its versatility in organic synthesis (Xiao-hua Du et al., 2005).
Antimicrobial Applications
The compound plays a role in creating antimicrobial properties in materials. For instance, a 4-aminobenzenesulfonic acid–chloro–triazine adduct, synthesized in a laboratory scale, was used to treat cotton fabrics to increase their antimicrobial activity. This process involves treating cotton with quaternary ammonium salts, significantly enhancing the fabric's resistance to microbial growth, which is essential in healthcare and hygiene products (Y. Son et al., 2006).
Biological and Medical Research
In the field of biomedicine, 4-fluorobenzenesulfonyl chloride, a compound with a similar structure, is used for the covalent attachment of biologicals to solid supports. This is critical for therapeutic applications, such as bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow. This application demonstrates the potential of related benzenesulfonyl chlorides in medical research and therapy (Y. A. Chang et al., 1992).
Polymer and Material Science
In polymer and material science, such compounds are utilized in solid-phase synthesis. For example, polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride are key intermediates in chemical transformations. This highlights the role of these compounds in creating a variety of privileged scaffolds and complex molecular structures (Veronika Fülöpová & M. Soural, 2015).
Analytical Chemistry
In analytical chemistry, derivatives of benzenesulfonyl chloride are used in liquid chromatography to enhance the detection of estrogens in biological fluids. This demonstrates its practical utility in sensitive and accurate detection methods, essential for biological and medical research (T. Higashi et al., 2006).
Safety and Hazards
4-Chloro-2-iodobenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often target proteins or enzymes in biochemical reactions .
Mode of Action
The mode of action of 4-chloro-2-iodobenzenesulfonyl chloride is likely through electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma bond with the aromatic ring of the target molecule, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted aromatic ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions, which this compound likely undergoes, are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .
Pharmacokinetics
Like other sulfonyl chloride compounds, it’s likely to be absorbed and distributed in the body, metabolized (possibly through conjugation reactions), and then excreted .
Result of Action
Given its likely mode of action, it may result in the modification of target molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-2-iodobenzenesulfonyl chloride. For instance, the compound’s reactivity may be affected by the pH of the environment . Additionally, temperature and storage conditions can impact the compound’s stability .
Properties
IUPAC Name |
4-chloro-2-iodobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBZEVHIUAKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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